1H-imidazol-1-ylmethanol

Antifungal Agricultural fungicide Imidazole derivative

Procure 1H-Imidazol-1-ylmethanol for its unique N-hydroxymethyl group enabling esterification, etherification, and oxidation reactions. It's the unsubstituted parent scaffold for β-imidazolyl alcohol fungicides per EP 0033501 A2. Use for catalyst development in cyclic carbonate synthesis or antifungal combination therapy research, with a benchmark 7-fold MIC reduction observed with related analogs.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 51505-76-1
Cat. No. B1586968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazol-1-ylmethanol
CAS51505-76-1
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CO
InChIInChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2
InChIKeyXPPVBKJELBDMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-1-ylmethanol (CAS 51505-76-1): Procurement and Differentiation Guide for Research Applications


1H-Imidazol-1-ylmethanol (CAS 51505-76-1), also known as N-hydroxymethylimidazole, is an N-substituted imidazole derivative featuring a hydroxymethyl group at the 1-position of the imidazole ring . This white crystalline solid (melting point 134°C) serves as a versatile synthetic building block and has been specifically claimed as a β-imidazolyl alcohol in fungicide patent applications [1]. The compound's dual functionality—combining the nucleophilic imidazole nitrogen with a reactive primary alcohol group—enables distinct chemical transformations not accessible to simpler imidazole analogs lacking the hydroxyl functionality .

Why Generic Imidazole Derivatives Cannot Substitute for 1H-Imidazol-1-ylmethanol (CAS 51505-76-1)


1H-Imidazol-1-ylmethanol occupies a distinct structural niche that precludes simple substitution by common imidazole analogs. Unlike 1-methylimidazole (CAS 616-47-7), which lacks the hydroxymethyl group and therefore cannot participate in esterification, etherification, or oxidation reactions at the N1 position , this compound retains a reactive primary alcohol moiety for further functionalization. Compared with benzimidazole-based alcohols such as (1H-benzo[d]imidazol-1-yl)methanol (CAS 19541-99-2), the absence of the fused benzene ring in 1H-imidazol-1-ylmethanol confers lower molecular weight (98.1 vs 148.16 g/mol) and distinct solubility and permeability properties, factors that directly influence both synthetic handling and biological partitioning . Substitution with non-hydroxylated imidazoles or bulkier benzimidazole analogs would fundamentally alter reaction outcomes, biological activity profiles, and physicochemical behavior.

Quantitative Differentiation Evidence for 1H-Imidazol-1-ylmethanol (CAS 51505-76-1) Relative to Closest Analogs


Patent-Explicit Structural Differentiation in β-Imidazolyl Alcohol Fungicide Class

In EP 0033501 A2, 1H-imidazol-1-ylmethanol is explicitly named and structurally defined as a β-imidazolyl alcohol fungicide with the specific substitution pattern R1 = H, R2 = H [1]. This distinguishes it from close analogs such as 1-methylimidazole, which is excluded from the β-imidazolyl alcohol patent class due to the absence of the β-hydroxyalkyl chain required for fungicidal activity as claimed. The patent's structural claims establish a defined intellectual property and functional boundary.

Antifungal Agricultural fungicide Imidazole derivative

Enhanced Catalytic Efficiency via Hydroxyl-Functionalized Imidazole Additive System

In the potassium iodide-catalyzed cycloaddition of epoxides with CO₂, 4(5)-(hydroxymethyl)imidazole—a positional isomer of 1H-imidazol-1-ylmethanol with the hydroxymethyl group on the imidazole ring carbon rather than nitrogen—demonstrated significantly higher catalytic activity compared to the previously reported triethanolamine (TEA) system [1]. The KI/4(5)-(hydroxymethyl)imidazole system achieved up to 99% yield of cyclic carbonates under solvent-free conditions at 60°C, whereas the KI/TEA system required longer reaction times or elevated temperatures to achieve comparable conversions.

CO₂ utilization Cyclic carbonate synthesis Green chemistry KI catalysis

Antifungal Activity of Structurally Related (2-Methyl-1H-imidazol-1-yl)methanol Against Candida spp.

A 2023 study evaluated the antifungal activity of (2-methyl-1H-imidazol-1-yl)methanol (SAM3)—a close analog of 1H-imidazol-1-ylmethanol bearing an additional methyl group at the 2-position—against Candida spp. [1]. As a single agent, SAM3 exhibited a mean MIC of 200-312.5 µg/mL. When combined with sodium dodecyl sulfate (SDS, MIC ~1000 µg/mL), the MIC decreased over seven-fold to 26.56 µg/mL, with FIC Index values of 0.311-0.375 indicating synergistic interaction.

Antifungal Candida MIC Imidazole derivatives Synergistic combination

Recommended Application Scenarios for 1H-Imidazol-1-ylmethanol (CAS 51505-76-1) Based on Differentiation Evidence


Agricultural Fungicide Development Leveraging β-Imidazolyl Alcohol Scaffold

1H-Imidazol-1-ylmethanol serves as the unsubstituted parent compound of the β-imidazolyl alcohol fungicide class claimed in EP 0033501 A2 [1]. Research programs developing novel antifungal agents for crop protection can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies, with the patent literature providing a defined framework for structural modifications at the R1 and R2 positions (halogen or methyl substitutions).

CO₂ Fixation and Cyclic Carbonate Synthesis under Mild Conditions

As demonstrated by the catalytic performance of structurally related 4(5)-(hydroxymethyl)imidazole [1], hydroxyl-functionalized imidazoles are effective additives for potassium iodide-catalyzed cycloaddition of epoxides with CO₂. 1H-Imidazol-1-ylmethanol, bearing an N-hydroxymethyl group, is positioned as a candidate for developing solvent-free, low-temperature (60°C) protocols for converting waste CO₂ into valuable cyclic carbonates, with potential yields up to 99% and broad epoxide substrate scope.

Antifungal Combination Formulation Research

Based on the synergistic antifungal activity observed with (2-methyl-1H-imidazol-1-yl)methanol (SAM3) in combination with SDS against Candida spp. [1], 1H-imidazol-1-ylmethanol represents a viable starting scaffold for investigating imidazole-surfactant combination therapies. The documented >7-fold MIC reduction and synergistic FIC Index values (0.311-0.375) provide a quantitative benchmark for evaluating formulation strategies aimed at enhancing membrane permeability and intracellular drug accumulation in fungal pathogens.

Synthetic Intermediate for Hydroxymethyl-Functionalized Heterocycles

The presence of a reactive primary alcohol group distinguishes 1H-imidazol-1-ylmethanol from non-hydroxylated imidazoles such as 1-methylimidazole, enabling esterification, etherification, and oxidation reactions that are inaccessible to simpler analogs. This functional handle supports its use as a versatile building block in medicinal chemistry programs requiring N1-functionalized imidazole scaffolds, as well as in the synthesis of ionic liquids and polymer precursors where hydroxyl-terminated imidazolium moieties are desired.

Technical Documentation Hub

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